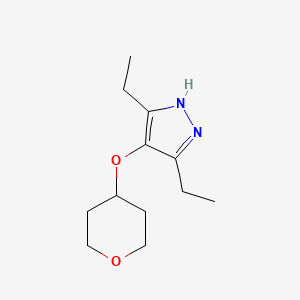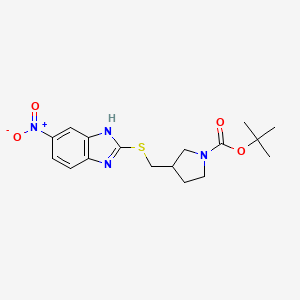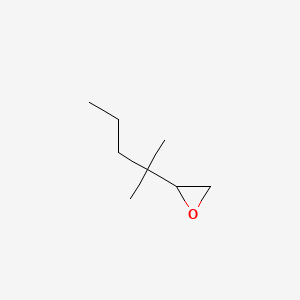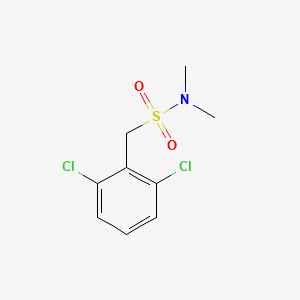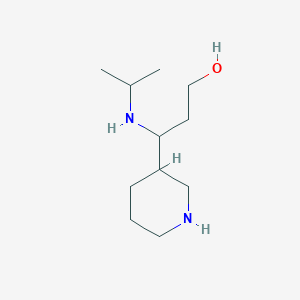![molecular formula C10H11ClOS B13954453 4-[(Propan-2-yl)sulfanyl]benzoyl chloride CAS No. 69708-37-8](/img/structure/B13954453.png)
4-[(Propan-2-yl)sulfanyl]benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Propan-2-yl)sulfanyl]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a propan-2-yl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propan-2-yl)sulfanyl]benzoyl chloride typically involves the chlorination of 4-[(Propan-2-yl)sulfanyl]benzoic acid. This can be achieved using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Propan-2-yl)sulfanyl]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Amides and Esters: Formed from the reaction with amines and alcohols, respectively.
Substituted Benzoyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-[(Propan-2-yl)sulfanyl]benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 4-[(Propan-2-yl)sulfanyl]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: Lacks the propan-2-yl sulfanyl group, making it less sterically hindered and more reactive.
4-Methylbenzoyl Chloride: Contains a methyl group instead of the propan-2-yl sulfanyl group, resulting in different reactivity and properties.
Uniqueness
4-[(Propan-2-yl)sulfanyl]benzoyl chloride is unique due to the presence of the propan-2-yl sulfanyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and make it suitable for specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
69708-37-8 |
|---|---|
Molekularformel |
C10H11ClOS |
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
4-propan-2-ylsulfanylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClOS/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 |
InChI-Schlüssel |
JNVDZUSBIVWQAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


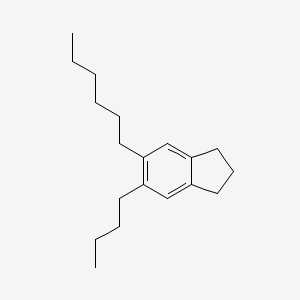
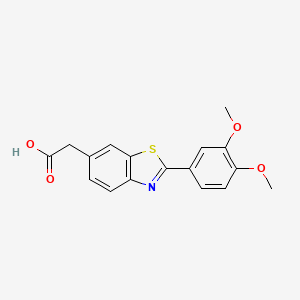

![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
